3-Methylpentane-1,3,5-tricarboxylic acid
Overview
Description
3-Methylpentane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H14O6 It is a branched tricarboxylic acid, meaning it contains three carboxyl groups (-COOH) attached to a central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentane-1,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by oxidation and carboxylation reactions. For instance, starting from a methyl-substituted pentane, the compound can be synthesized through a series of controlled reactions involving reagents such as potassium permanganate (KMnO4) for oxidation and carbon dioxide (CO2) for carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure efficient production. Solvent extraction and crystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
3-Methylpentane-1,3,5-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpentane-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methylpentane: A branched alkane with a similar carbon skeleton but lacking carboxyl groups.
1,3,5-Pentanetricarboxylic acid: A tricarboxylic acid with a different substitution pattern on the carbon chain.
Uniqueness: 3-Methylpentane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of carboxyl groups and the presence of a methyl group on the central carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-methylpentane-1,3,5-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(8(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUKEKGNFNRDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280494 | |
Record name | 3-methylpentane-1,3,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40530-20-9 | |
Record name | 3-Methyl-1,3,5-pentanetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40530-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 17151 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40530-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylpentane-1,3,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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